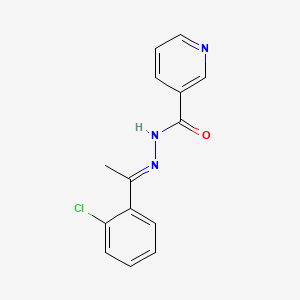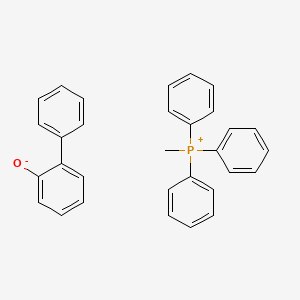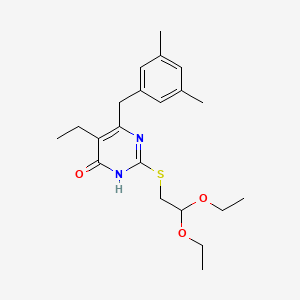
4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-6-((3,5-dimethylphenyl)methyl)-5-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-6-((3,5-dimethylphenyl)methyl)-5-ethyl- is a complex organic compound with a unique structure that combines a pyrimidinone core with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-6-((3,5-dimethylphenyl)methyl)-5-ethyl- involves multiple steps, starting with the preparation of the pyrimidinone core. This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions. The introduction of the 2-((2,2-diethoxyethyl)thio) group can be accomplished via a nucleophilic substitution reaction, where a thiol reacts with an appropriate electrophile. The 6-((3,5-dimethylphenyl)methyl) group is typically introduced through a Friedel-Crafts alkylation reaction, using a suitable alkylating agent and a Lewis acid catalyst. Finally, the 5-ethyl group can be added through an alkylation reaction using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.
化学反応の分析
Types of Reactions
4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-6-((3,5-dimethylphenyl)methyl)-5-ethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the electrophilic centers, such as the carbon atoms adjacent to the sulfur atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-6-((3,5-dimethylphenyl)methyl)-5-ethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-6-((3,5-dimethylphenyl)methyl)-5-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor studies, it may act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
(-)-Carvone: A natural compound found in spearmint, used as a bioherbicide.
Uniqueness
4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-6-((3,5-dimethylphenyl)methyl)-5-ethyl- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, from drug development to material science.
特性
CAS番号 |
199851-96-2 |
|---|---|
分子式 |
C21H30N2O3S |
分子量 |
390.5 g/mol |
IUPAC名 |
2-(2,2-diethoxyethylsulfanyl)-4-[(3,5-dimethylphenyl)methyl]-5-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H30N2O3S/c1-6-17-18(12-16-10-14(4)9-15(5)11-16)22-21(23-20(17)24)27-13-19(25-7-2)26-8-3/h9-11,19H,6-8,12-13H2,1-5H3,(H,22,23,24) |
InChIキー |
CHICPYFDBHXNEO-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=C(NC1=O)SCC(OCC)OCC)CC2=CC(=CC(=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


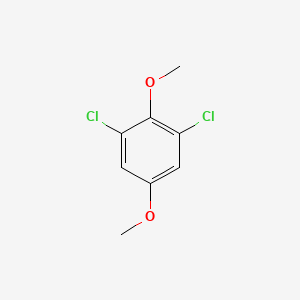

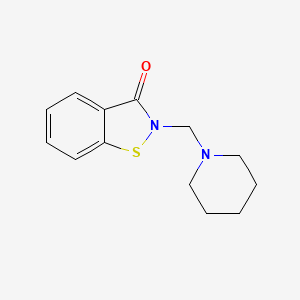

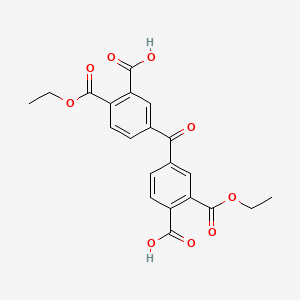
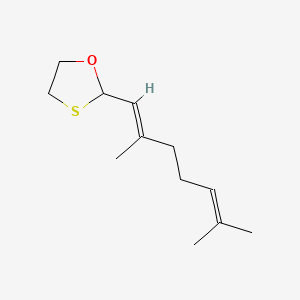

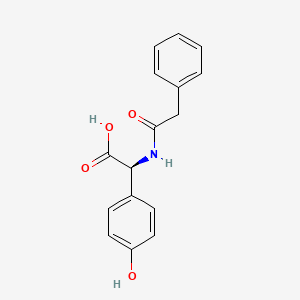
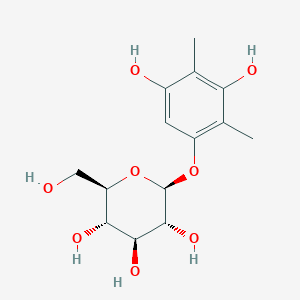
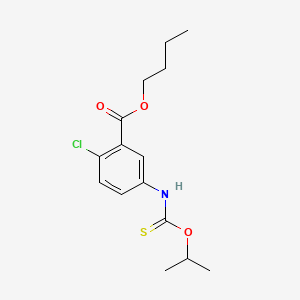

![2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide](/img/structure/B12684093.png)
